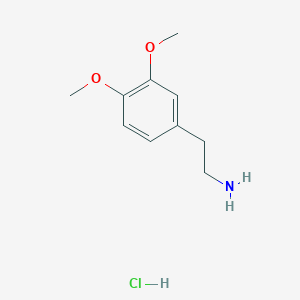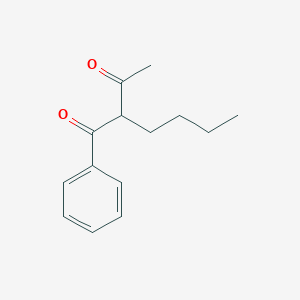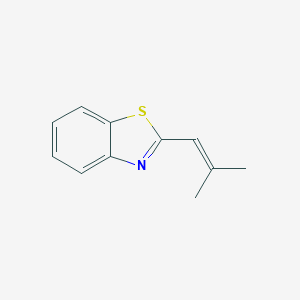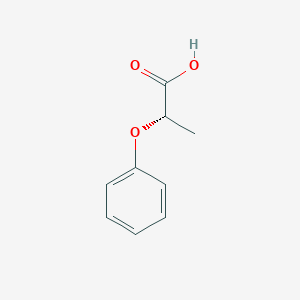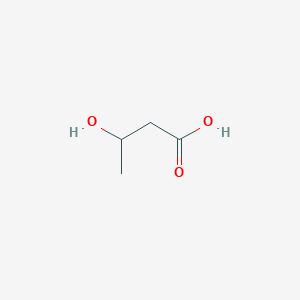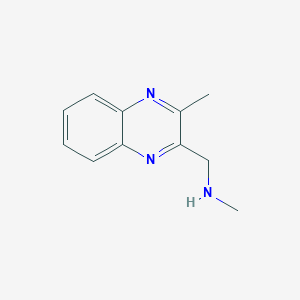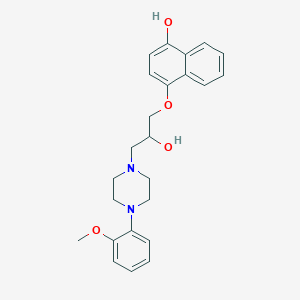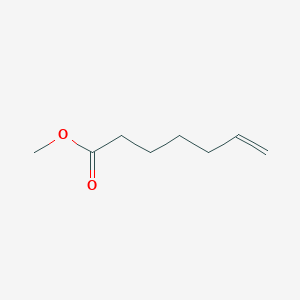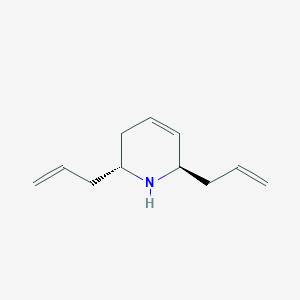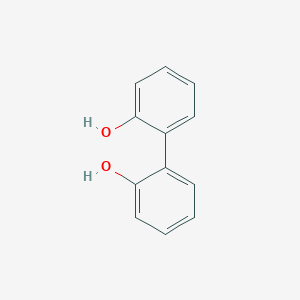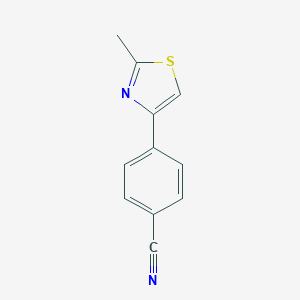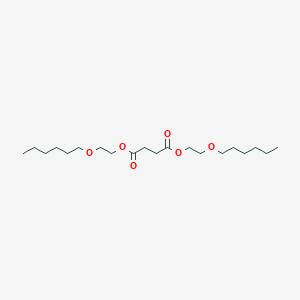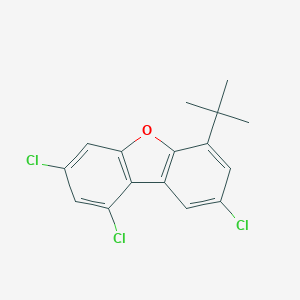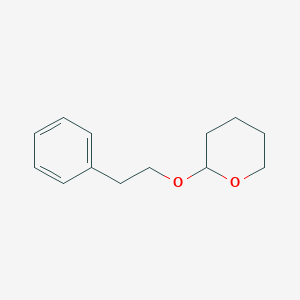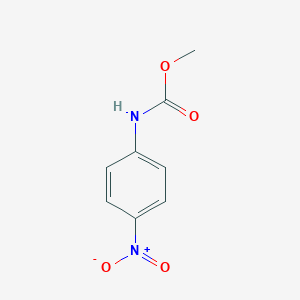
甲基(4-硝基苯基)氨基甲酸酯
描述
“Methyl (4-nitrophenyl)carbamate” is a chemical compound with the molecular formula C8H8N2O4 . It is also known as "Methyl N-(4-nitrophenyl)carbamate" . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of new carbamates of 4-nitrophenyl chloroformate, such as “Methyl (4-nitrophenyl)carbamate”, can be achieved through a simple nucleophilic substitution reaction . This process involves the use of different acyclic and cyclic amines at temperatures between 10-40°C for 1-2 hours with constant stirring in the presence of a base, TEA, in THF .
Molecular Structure Analysis
The molecular structure of “Methyl (4-nitrophenyl)carbamate” can be analyzed using various spectroscopic techniques. For instance, its IR spectrum shows characteristic peaks for N–H stretching, aromatic C–H stretching, C=O stretching, C=N stretching, NO2 symmetric stretching, aromatic ring sideways stretching, NO2 asymmetric stretching, C–O stretching, C–N stretching, O–C stretching, and p-disubstituted benzene ring wagging . Its 1H NMR and 13C NMR spectra also provide valuable information about its molecular structure .
Physical And Chemical Properties Analysis
“Methyl (4-nitrophenyl)carbamate” is a white solid with a melting point of 172.1°C . Its molecular weight is 196.16 . The compound has a density of 1.4290 (rough estimate) and a refractive index of 1.6180 (estimate) .
科学研究应用
光致去除醇保护基团甲基(4-硝基苯基)氨基甲酸酯已被用作有机合成中的光致去除醇保护基团。Loudwig 和 Goeldner (2001) 的工作突出了这一应用,他们证明了该化合物可以作为保护基团被引入,随后通过在水和乙醇等质子溶剂中进行光解去除,从而揭示了其在合成化学中的潜力 (Loudwig & Goeldner, 2001).
生物系统中的化学相互作用甲基(4-硝基苯基)氨基甲酸酯已对其在生物系统中的相互作用进行了研究。Fourneron 等人 (1991) 的一项研究发现,某些氨基甲酸酯,包括 N-丁基-N-甲基-4-硝基苯基氨基甲酸酯,是人胆盐依赖性脂肪酶的抑制剂。这项研究深入了解了该化合物及其类似物如何与特定酶相互作用 (Fourneron et al., 1991).
合成方法学开发涉及甲基(4-硝基苯基)氨基甲酸酯的高效合成方法学的研究一直是研究的一个主题。Peterson、Houguang 和 Ke (2006) 报告了一种简单而有效的分两相法来制备该化合物,展示了其在合成有机化学中的实用性和潜在应用 (Peterson, Houguang, & Ke, 2006).
生物还原药物设计在药物设计中,特别是对于生物还原药物,甲基(4-硝基苯基)氨基甲酸酯衍生物已被研究。Hay 等人 (1999) 专注于取代基对硝基苄基氨基甲酸酯还原引发断裂动力学的影响,这与生物还原前药有关 (Hay et al., 1999).
环境生物降解该化合物在环境生物降解中的作用也已得到研究。Bhushan 等人 (2000) 研究了 Ralstonia 的特定菌株对相关化合物 3-甲基-4-硝基苯酚的趋化性和生物降解,表明在生物修复中具有潜在应用 (Bhushan et al., 2000).
安全和危害
未来方向
The compounds synthesized from 4-nitrophenyl chloroformate, including “Methyl (4-nitrophenyl)carbamate”, have shown promising antibacterial and antifungal activities, as well as strong antioxidant activity . These compounds could serve as a base for the discovery of new generation of antimicrobial and antioxidant agents .
属性
IUPAC Name |
methyl N-(4-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)9-6-2-4-7(5-3-6)10(12)13/h2-5H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWCBJXIGOELKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173053 | |
| Record name | Methyl (4-nitrophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-nitrophenyl)carbamate | |
CAS RN |
1943-87-9 | |
| Record name | Carbamic acid, N-(4-nitrophenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1943-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (4-nitrophenyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (4-nitrophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (4-nitrophenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



